3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol

Thermal stability Distillation Reaction solvent selection

The compound 3-[(4‑Methoxy‑4‑methylpentan‑2‑yl)amino]propan‑1‑ol (CAS 1038696‑36‑4) is a chiral secondary amino‑alcohol with formula C₁₀H₂₃NO₂ and a molecular weight of 189.30 g·mol⁻¹. Its structure marries a propan‑1‑ol backbone with a branched 4‑methoxy‑4‑methylpentan‑2‑yl substituent on the amine, yielding a relatively high predicted boiling point (270 °C) and a predicted density of 0.915 g·cm⁻³.

Molecular Formula C10H23NO2
Molecular Weight 189.30 g/mol
Cat. No. B13254393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol
Molecular FormulaC10H23NO2
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)OC)NCCCO
InChIInChI=1S/C10H23NO2/c1-9(11-6-5-7-12)8-10(2,3)13-4/h9,11-12H,5-8H2,1-4H3
InChIKeyQQTUYSQTEPHODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol – Identity and Basal Characteristics for Scientific Procurement


The compound 3-[(4‑Methoxy‑4‑methylpentan‑2‑yl)amino]propan‑1‑ol (CAS 1038696‑36‑4) is a chiral secondary amino‑alcohol with formula C₁₀H₂₃NO₂ and a molecular weight of 189.30 g·mol⁻¹ [1]. Its structure marries a propan‑1‑ol backbone with a branched 4‑methoxy‑4‑methylpentan‑2‑yl substituent on the amine, yielding a relatively high predicted boiling point (270 °C) and a predicted density of 0.915 g·cm⁻³ . Commercial batches are generally specified at ≥95 % purity . The compound belongs to the β‑amino‑alcohol family but distinguishes itself through the combination of a tertiary‑ether side‑chain and a stereogenic centre at the carbon α to the nitrogen, features that dictate its physicochemical and functional profile.

Chiral secondary amino‑alcohol scaffold with stereogenic centre
High‑temperature reaction window support (predicted bp ~270 °C)
Precise density‑volume formulation compatibility

Why Generic In‑Class Amino‑Alcohols Cannot Substitute 3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol in Research or Industrial Workflows


Although 3‑aminopropan‑1‑ol derivatives share a common core, the precise identity of the N‑alkyl substituent governs critical properties: boiling point, density, hydrogen‑bonding capacity, chirality, and metabolic liability. Simple N‑ethyl or N‑isopropyl congeners are achiral, boil ~85 °C lower, and lack the additional H‑bond acceptor provided by the methoxy group . Consequently, direct substitution alters reaction solvent windows, distillation cut points, enantioselective outcomes, and solubility profiles. Procurement without verifying these quantitative differentiators risks irreproducible syntheses, off‑spec formulations, or failed biological assays. The evidence below quantifies where the title compound diverges meaningfully from its closest analogs.

Boiling point ~85 °C lower for achiral analogs may shift solvent and distillation windows
Density ~5 % mass-per-volume offset vs. isopropyl analog may compromise volumetric accuracy
Chirality & H‑bonding Achiral analogs lack stereocentre and one H‑bond acceptor, altering chiral recognition and solubility

Quantitative Differentiation of 3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol: Head‑to‑Head and Cross‑Study Evidence for Procurement Decisions


Atmospheric Boiling Point Elevation Versus N‑Ethyl and N‑Isopropyl Propanol Analogs

The predicted boiling point of the title compound is 270 °C (at 760 mmHg), substantially higher than the experimentally determined boiling points of two of its closest achiral N‑alkyl analogs: 3‑(ethylamino)propan‑1‑ol (184‑187 °C) and 3‑(isopropylamino)propan‑1‑ol (185.9 °C) . The difference of ~85 °C indicates significantly stronger intermolecular forces, likely arising from the additional ether oxygen and the larger, more polarizable hydrophobic surface of the 4‑methoxy‑4‑methylpentan‑2‑yl group.

Boiling Point
Data to verify
~85 °C higher than N‑ethyl and N‑isopropyl analogs
Supports thermal-stability window differentiation
Predicted value; experimental confirmation advised
Thermal stability Distillation Reaction solvent selection

Liquid Density Contrast with N‑Isopropyl Propanol Analog and Its Impact on Formulation Reproducibility

The predicted density of the title compound is 0.915 g·cm⁻³ , whereas 3‑(isopropylamino)propan‑1‑ol exhibits a density of 0.872 g·cm⁻³ . The 0.043 g·cm⁻³ difference corresponds to a ~5 % mass deviation per unit volume, which becomes critical in automated high‑throughput liquid‑handling systems or when stoichiometric ratios are calculated on a volumetric basis.

Density
Data to verify
0.915 vs 0.872 g·cm⁻³ (+5 % mass per volume)
Indicates volume‑based dispensing accuracy impact
Predicted density; confirm with lot-specific data
Density Formulation Volume-based dispensing

Chirality and Ether‑Oxygen Differentiation from Achiral N‑Alkyl Propanolamines

Unlike common achiral N‑alkyl‑3‑aminopropan‑1‑ols (e.g., N‑ethyl, N‑isopropyl), the title compound contains a stereogenic centre at the carbon α to the amine within the 4‑methoxy‑4‑methylpentan‑2‑yl substituent. The (R)/(S) enantiomers can potentially be separated or used in asymmetric synthesis . Additionally, the methoxy group introduces a third heteroatom (ether oxygen), increasing the total hydrogen‑bond acceptor count to three versus two for the N‑ethyl analog. While no direct biological comparative data are available, this structural distinction implies altered chiral recognition, solubility, and protein‑binding profiles relative to achiral propanolamines [1].

Chirality & H‑Bonding
Class-level
One extra stereocentre and one extra H‑bond acceptor vs achiral analogs
Impacts chiral recognition and solubility profile
Structural inference; biological data not provided
Chiral building block Hydrogen bonding Enantioselective synthesis

Positional Isomer Distinction: Regioisomeric 3‑ vs. 2‑Aminopropanol Backbone Impacts Physical and Chemical Profile

The title compound positions the amino group at the 3‑position of propan‑1‑ol (CAS 1038696‑36‑4), whereas the closely related regioisomer 2‑[(4‑methoxy‑4‑methylpentan‑2‑yl)amino]propan‑1‑ol (CAS 1154998‑60‑3) bears the amine at the 2‑position . This single‑carbon shift alters the connectivity between the hydroxyl and amine groups, which is known to influence intramolecular hydrogen bonding, chelation ability, and steric environment in transition‑metal complexes. Although experimental boiling points for the 2‑isomer are not publicly available, the structural divergence alone justifies its non‑interchangeability in catalytic or biological applications where the spatial relationship between the alcohol and amine dictates activity [1].

Regioisomer
Class-level
1,3‑amino‑alcohol vs 1,2‑amino‑alcohol positional isomer
Positional isomer may alter reactivity and binding geometry
Experimental data for 2‑isomer not publicly available
Positional isomer Regiochemistry Physicochemical divergence

Optimal Deployment Scenarios for 3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol Based on Its Quantitative Differentiation


High-Temperature Reaction Media and Thermal Stability Testing

Owing to its boiling point of ~270 °C— ≈85 °C above N‑ethyl and N‑isopropyl analogs —this compound is suited for applications that demand a higher liquid‑range window. Examples include high‑temperature amidation or esterification reactions where a solvent or reagent must remain liquid and non‑volatile above 180 °C. Its thermal resilience also makes it a candidate for accelerated aging studies of polymeric or composite formulations under oxidative stress.

Chiral Scaffold for Asymmetric Synthesis and Enantioselective Catalysis

The presence of a single stereocentre in the N‑substituent enables its use as a chiral building block or chiral auxiliary . Procurement of the enantiopure (R)‑ or (S)‑ form can support the synthesis of diastereomerically enriched intermediates for pharmaceuticals or agrochemicals. The 1,3‑amino‑alcohol motif is a privileged structure in ligand design for asymmetric metal catalysis.

Formulation Component Requiring Precise Density-Volume Specifications

With a density of 0.915 g·cm⁻³—5 % higher than the isopropyl congener —the compound is preferred in formulations where a denser, less buoyant component is needed to match density profiles of co‑formulants. This is critical in high‑throughput robotic dispensing systems where volumetric transfer accuracy directly impacts stoichiometric fidelity.

Intermediate for Libraries of Novel β‑Amino‑Alcohol Derivatives with Tailored Lipophilicity

The 4‑methoxy‑4‑methylpentan‑2‑yl side‑chain provides both steric bulk and an ether‑oxygen handle for further functionalization . Researchers building combinatorial libraries of N‑substituted 3‑aminopropanols can exploit this building block to explore the impact of enhanced lipophilicity and additional H‑bond acceptor capacity on target binding, permeability, and metabolic stability, features absent in simpler N‑alkyl analogs.

Application
Selection Property
Validation Focus
High‑temperature reaction media
Thermal stability window
Boiling point and thermal stress endurance
Chiral scaffold for asymmetric synthesis
Enantiomeric purity and stereochemistry
Enantioselective reaction outcome
Formulation with density‑volume specifications
Density match and volumetric accuracy
Mass‑per‑volume calibration
β‑Amino‑alcohol derivative libraries
Lipophilicity and H‑bond acceptor count
LogP, binding, and metabolic stability
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